1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
Description
Contextual Significance of Functionalized Pyrrole (B145914) Scaffolds in Advanced Organic Synthesis
Functionalized pyrrole scaffolds are of paramount importance in advanced organic synthesis, serving as versatile building blocks for a myriad of complex molecules. lucp.netmdpi.comuctm.edu The pyrrole nucleus is a key component in many natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov The inherent aromaticity and electron-rich nature of the pyrrole ring make it amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at different positions. pharmaguideline.com This adaptability has made pyrrole derivatives central to the fields of medicinal chemistry, materials science, and catalysis. lucp.netscitechnol.com
In medicinal chemistry, the pyrrole core is a well-established pharmacophore found in several commercially successful drugs. nih.gov The ability to modify the substituents on the pyrrole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of specific functional groups can enhance binding affinity to biological targets, improve metabolic stability, and modulate solubility. nih.govacs.org
In the realm of materials science, pyrrole-based polymers, such as polypyrrole, have garnered significant attention for their conducting properties, finding applications in electronic devices, sensors, and corrosion protection. The functionalization of the pyrrole monomer is a key strategy for tailoring the mechanical, thermal, and electronic properties of the resulting polymers.
The synthesis of highly substituted pyrroles remains an active area of research, with numerous methodologies being developed to achieve regioselective functionalization. nih.govorganic-chemistry.org These methods often involve multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and novel cyclization strategies, enabling the construction of complex pyrrole architectures from simple precursors. acs.orgacs.orgresearchgate.net The development of efficient and sustainable synthetic routes to functionalized pyrroles is crucial for advancing their applications in various scientific disciplines. lucp.net
Rationale for Investigating the 1-Ethenyl, 2-Phenyl, and 3-Propyl Substitution Pattern on the 1H-Pyrrole Nucleus
The 1-ethenyl (N-vinyl) group is a key feature that introduces a reactive handle for polymerization and other chemical transformations. N-vinylpyrroles are precursors to polyvinylpyrrolidones (PVP), which are widely used in the pharmaceutical industry as binders, disintegrants, and solubilizing agents. nih.govwikipedia.org The vinyl group can also participate in various cycloaddition and cross-coupling reactions, providing a versatile platform for the synthesis of more complex molecular architectures. researchgate.net The presence of the N-vinyl group can also influence the electronic properties of the pyrrole ring, potentially modulating its reactivity and biological activity.
The 2-phenyl substituent imparts significant steric and electronic effects. The phenyl group can engage in π-π stacking interactions, which can be crucial for binding to biological targets or for organizing molecules in the solid state for material applications. nih.govacs.org Phenylpyrroles are a known class of antifungal agents, suggesting that this moiety can confer valuable biological properties. nih.gov Furthermore, the phenyl ring can be further functionalized, offering additional sites for chemical modification and the introduction of other desired functionalities. From a synthetic standpoint, the presence of a phenyl group at the C2 position can direct further electrophilic substitution to other positions on the pyrrole ring. wikipedia.org
The 3-propyl group , an alkyl substituent, primarily influences the lipophilicity and steric profile of the molecule. Increasing the alkyl chain length can enhance the compound's ability to cross biological membranes, which is a critical factor for drug candidates. researchgate.net In the context of materials science, the propyl group can affect the solubility of the monomer and the morphology of the resulting polymer. The position of the alkyl group at C3 is also significant, as electrophilic substitution on the pyrrole ring typically occurs at the C2 and C5 positions. brainly.comquora.com Therefore, a substituent at C3 can help to direct further functionalization to the C4 or C5 positions.
The combination of these three substituents on the 1H-pyrrole nucleus creates a molecule with a unique set of properties. The interplay between the reactive vinyl group, the electronically and sterically influential phenyl group, and the lipophilic propyl group is what makes 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- a compelling target for contemporary chemical research.
Overview of Advanced Research Trajectories for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- Analogues
Given the promising structural features of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, several advanced research trajectories for its analogues can be envisioned. These research directions aim to explore and exploit the unique combination of functionalities present in this scaffold.
One major area of investigation lies in the development of novel polymers . The N-vinyl group provides a readily polymerizable handle, and the phenyl and propyl substituents can be systematically varied to tune the properties of the resulting polymers. For example, introducing different substituents on the phenyl ring could modulate the electronic properties of the polymer, making it suitable for applications in organic electronics. Similarly, varying the length and branching of the alkyl chain at the C3 position could influence the polymer's solubility, processability, and mechanical properties.
Another significant research trajectory is in the field of medicinal chemistry . The pyrrole scaffold is a well-established pharmacophore, and the specific substitution pattern of this compound suggests potential for a range of biological activities. researchgate.net Analogues could be synthesized and screened for their efficacy as anticancer, anti-inflammatory, or antimicrobial agents. nih.gov For instance, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been identified as a template for developing inverse agonists for the 5-HT6 receptor, which is a target for treating cognitive deficits. nih.govacs.orgresearchgate.netnih.gov This suggests that analogues of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- could be explored for their potential in neuroscience.
Furthermore, the unique electronic and steric environment of this substituted pyrrole makes it an interesting candidate for applications in catalysis and organic synthesis . The pyrrole nitrogen can coordinate to metal centers, and the substituents can be designed to create specific ligand environments for catalytic transformations. The vinyl group also offers a site for further functionalization through various organic reactions, allowing for the construction of more complex and valuable molecules. The synthesis of polysubstituted pyrroles with defined regiochemistry is a continuing challenge in organic chemistry, and the development of efficient routes to analogues of this compound would be a valuable contribution to the field. rsc.org
The exploration of these research trajectories will undoubtedly lead to a deeper understanding of the structure-property relationships of functionalized pyrroles and could result in the discovery of new materials and therapeutic agents with significant societal impact.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63045-58-9 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-ethenyl-2-phenyl-3-propylpyrrole |
InChI |
InChI=1S/C15H17N/c1-3-8-13-11-12-16(4-2)15(13)14-9-6-5-7-10-14/h4-7,9-12H,2-3,8H2,1H3 |
InChI Key |
LSBFZZMULJLKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrole, 1 Ethenyl 2 Phenyl 3 Propyl Derivatives
Strategic Precursor Design and Synthon Selection for Ethenyl, Phenyl, and Propyl Functionalization
The retrosynthetic analysis of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- involves disconnecting the pyrrole (B145914) ring to reveal plausible starting materials or synthons. The key challenge lies in designing precursors that incorporate the N-ethenyl (vinyl), 2-phenyl, and 3-propyl substituents in a controlled manner.
N-Ethenyl (Vinyl) Group: The introduction of the N-vinyl group can be approached in two primary ways:
Direct Condensation: Utilizing vinylamine (B613835) or its synthetic equivalent as the nitrogen source in a cyclization reaction. However, vinylamine itself is unstable and prone to polymerization. More stable precursors or in situ generation methods are often required.
Post-Cyclization N-Vinylation: Synthesizing the 2-phenyl-3-propyl-1H-pyrrole core first, followed by the introduction of the vinyl group onto the nitrogen atom. This is a common and often more practical approach, which can be achieved through reactions with acetylene (B1199291) or by elimination reactions from N-(2-haloethyl)pyrrole precursors. For instance, N-vinylpyrroles can be formylated using the N,N-dimethylformamide/oxalyl chloride system, indicating the stability of the N-vinyl moiety to certain subsequent reactions. organic-chemistry.org
2-Phenyl and 3-Propyl Groups: The arrangement of these substituents on the pyrrole core is dictated by the carbon backbone of the acyclic precursors. The selection of these precursors is intrinsically linked to the chosen cyclization strategy. For example, in a Paal-Knorr type synthesis, a 1,4-dicarbonyl compound with the appropriate phenyl and propyl substitution pattern would be required. Specifically, this would be 1-phenylheptane-1,4-dione (B11926115). For a Knorr synthesis, the precursors would be an α-amino ketone and a β-dicarbonyl compound, such as 2-amino-1-phenylethanone and 3-propyl-2,4-pentanedione.
The following table outlines potential synthons for the target molecule based on different disconnection approaches.
| Target Substituent | Synthon Approach 1 (e.g., Paal-Knorr) | Synthon Approach 2 (e.g., Knorr) | Synthon Approach 3 (e.g., Hantzsch) |
| N-Ethenyl | Vinylamine (or precursor) | N-H Pyrrole + Vinylation Agent | Vinylamine (or precursor) |
| 2-Phenyl | 1-Phenylheptane-1,4-dione | α-Amino-acetophenone | α-Haloacetophenone |
| 3-Propyl | 1-Phenylheptane-1,4-dione | Hexane-2,4-dione | Ethyl 3-oxohexanoate |
| Pyrrole Core | 1,4-Dicarbonyl Cyclization | α-Amino Ketone + β-Ketoester | α-Haloketone + β-Ketoester + Amine |
Established Pyrrole Annulation and Cyclization Reactions Applicable to 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
Several classical and modern cyclization reactions can be adapted for the synthesis of the target pyrrole. The choice of method depends on the availability of starting materials and the desired regiochemical outcome.
The Paal-Knorr synthesis is a highly effective method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.in For the synthesis of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, this reaction would require the condensation of 1-phenylheptane-1,4-dione with vinylamine. wikipedia.orgpharmaguideline.com
The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the amine attacking the two carbonyl groups sequentially to form a five-membered ring intermediate, which then dehydrates to yield the aromatic pyrrole. alfa-chemistry.com The ring-closure step is generally the rate-determining step of the reaction. alfa-chemistry.com
Variants and Considerations:
Catalysis: While the reaction can proceed thermally, various catalysts can accelerate the condensation. These include weak acids like acetic acid. organic-chemistry.org Modern variations have employed catalysts such as iron(III) chloride in water, providing a greener and milder reaction pathway. organic-chemistry.org Other heterogeneous catalysts like silica-supported sulfuric acid have been used to achieve high yields in short reaction times under solvent-free conditions. rgmcet.edu.in
Amine Source: Given the instability of vinylamine, a two-step approach is more feasible. This would involve first performing the Paal-Knorr reaction with a more stable amine, such as ammonia or an amino alcohol, to form the 2-phenyl-3-propyl-1H-pyrrole. The resulting N-H or N-substituted pyrrole can then be vinylated in a subsequent step.
| Parameter | Description |
| Precursors | 1,4-dicarbonyl compound (1-phenylheptane-1,4-dione) and a primary amine (vinylamine or precursor). wikipedia.org |
| Conditions | Neutral or weakly acidic, often with heating. organic-chemistry.org Modern methods use catalysts like FeCl₃ or solid acids. organic-chemistry.orgrgmcet.edu.in |
| Mechanism | Nucleophilic attack of the amine on both carbonyls, followed by cyclization and dehydration. alfa-chemistry.com |
| Advantages | High efficiency, simplicity, and direct formation of the pyrrole ring. rgmcet.edu.in |
| Challenges | Availability of the specific 1,4-dicarbonyl precursor and the instability of vinylamine. chempedia.info |
The Knorr pyrrole synthesis is another widely used method that involves the condensation of an α-amino-ketone with a β-dicarbonyl compound that has an electron-withdrawing group alpha to a carbonyl. pharmaguideline.comwikipedia.org To construct the 2-phenyl-3-propylpyrrole core, one could react an α-amino derivative of acetophenone (B1666503) with a β-ketoester containing a propyl group, such as ethyl 2-propylacetoacetate.
A key feature of the Knorr synthesis is its reliance on the in situ preparation of the α-aminoketone, which is prone to self-condensation. wikipedia.org This is typically achieved by reducing the corresponding α-oximino-ketone with a reducing agent like zinc dust in acetic acid. wikipedia.org The regioselectivity of the condensation is generally high, leading to a specific substitution pattern. For the target molecule, this method would produce a pyrrole with substituents at the 2, 3, and potentially 4 and 5 positions, depending on the chosen β-dicarbonyl component. The N-vinyl group would need to be introduced after the initial ring formation.
Recent advancements have led to catalytic versions of the Knorr synthesis, such as a manganese-catalyzed dehydrogenative coupling of 1,2-amino alcohols with keto esters, which forms hydrogen as the only byproduct. organic-chemistry.org
| Parameter | Description |
| Precursors | α-amino-ketone (from acetophenone) and a β-ketoester (e.g., ethyl 2-propylacetoacetate). wikipedia.org |
| Conditions | Typically requires a reducing agent (e.g., zinc dust) and acetic acid to generate the aminoketone in situ. wikipedia.org |
| Mechanism | Condensation between the amine of the α-aminoketone and a carbonyl of the β-dicarbonyl, followed by cyclization and dehydration. |
| Advantages | Good control over substituent placement (regioselectivity), wide applicability. wikipedia.org |
| Challenges | α-aminoketones are unstable and must be generated in situ; requires post-cyclization N-vinylation. wikipedia.org |
The Hantzsch pyrrole synthesis is a three-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. pharmaguideline.comwikipedia.org To apply this to the synthesis of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the reactants could be:
α-Haloketone: An α-halocarbonyl compound that will form the C2-phenyl bond, such as 2-bromoacetophenone.
β-Ketoester: A β-ketoester that will provide the C3-propyl group, such as ethyl 3-oxohexanoate.
Amine: Vinylamine, to introduce the N-ethenyl group directly.
The mechanism starts with the reaction between the amine and the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then attacks the α-haloketone, leading to a series of condensation and cyclization steps that culminate in the formation of the substituted pyrrole. wikipedia.org As with other methods, using a stable amine followed by N-vinylation is a more practical alternative. The Hantzsch synthesis is versatile and can be used to produce a wide variety of substituted pyrroles. taylorandfrancis.comcdnsciencepub.com
The 1,3-dipolar cycloaddition is a powerful, convergent method for constructing five-membered heterocyclic rings, including pyrroles. wikipedia.org This reaction typically involves the cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, usually an alkyne or a strained alkene. rsc.org
A potential strategy for the target molecule could involve the reaction of an azomethine ylide bearing the N-vinyl and C-phenyl substituents with an alkyne dipolarophile containing the propyl group (e.g., 1-pentyne). The azomethine ylide can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The reaction often proceeds with high regioselectivity and stereospecificity. wikipedia.org This method offers a modern and efficient route to highly substituted pyrroles, potentially avoiding some of the harsh conditions associated with classical condensation reactions. rsc.org For instance, the cycloaddition of vinylpyrroles with diphenylnitrilimine has been shown to proceed with high regioselectivity. clockss.org
Beyond the classical named reactions, several other modern methodologies are applicable for the synthesis of polysubstituted pyrroles.
Enyne Metathesis-Cyclization: A novel one-pot methodology involves the enyne cross-metathesis of propargylamines with vinyl ethers, followed by cyclization, to yield 1,2,3-substituted pyrroles. acs.orgorganic-chemistry.orgnih.gov This approach is particularly relevant as it directly produces the challenging 1,2,3-substitution pattern of the target molecule. acs.org The reaction is often performed under microwave irradiation with a Grubbs' catalyst, offering a rapid and efficient pathway. organic-chemistry.orgacs.org To synthesize the target compound, a propargylamine (B41283) with an N-vinyl group and a C-phenyl group could be reacted with an appropriate enol ether to install the propyl group.
Rearrangement of O-vinyl Oximes: A regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles can be achieved through acs.orgacs.org and wikipedia.orgacs.org sigmatropic rearrangements of O-vinyl oximes. nih.gov The O-vinyl oximes can be accessed via iridium-catalyzed isomerization of the more stable O-allyl oximes. A subsequent Paal-Knorr type cyclization yields the pyrrole ring. nih.gov The regioselectivity can be controlled by the substrate or the addition of an amine base, offering a flexible route to different substitution patterns. nih.gov
Catalytic Approaches in the Synthesis of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- Analogues
Catalysis offers powerful tools for the construction and functionalization of pyrrole rings, providing milder reaction conditions, higher yields, and greater control over selectivity compared to classical methods.
Transition metal catalysis has become indispensable for the synthesis of substituted pyrroles. nih.gov These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds that are central to assembling the pyrrole core and introducing substituents like the phenyl and propyl groups.
A variety of metals, including palladium, copper, gold, rhodium, and zinc, have been employed to catalyze the cyclization of acyclic precursors. acs.orgorganic-chemistry.orgorganic-chemistry.org For instance, copper and palladium complexes are effective catalysts for the cycloisomerization of (Z)-(2-en-4-ynyl)amines to form substituted pyrroles. acs.org Gold catalysts have been used in the efficient synthesis of N-protected pyrroles from 5-aminopent-2-yn-1-ol derivatives, showcasing high atom economy and mild reaction conditions. organic-chemistry.org Rhodium(II) and zinc(II) salts can catalyze the conversion of dienyl azides into polysubstituted pyrroles at room temperature, tolerating a wide range of functional groups. organic-chemistry.orgresearchgate.net Such methods could be adapted to construct the 2-phenyl-3-propyl-pyrrole core from appropriately designed starting materials.
| Catalyst System | Substrate Type | Reaction Type | Potential Application for Target Analogue | Ref. |
| PdCl₂, CuCl₂ | (Z)-(2-en-4-ynyl)amines | Cycloisomerization | Assembly of the 2,3-disubstituted pyrrole ring. | acs.org |
| Rh₂(O₂CC₃F₇)₄, ZnI₂ | Dienyl azides | Denitrogenative Cyclization | Formation of the pyrrole core with various substituents. | organic-chemistry.org |
| Gold(I) Complexes | 5-aminopent-2-yn-1-ols | Cyclization | Atom-economic synthesis of the pyrrole scaffold. | organic-chemistry.org |
| Ruthenium Catalysts | 4-Alkenyl-isoxazol-5-ones | Decarboxylative Rearrangement | Accessing pyrrole derivatives from isoxazolone precursors. | researchgate.net |
| Nickel(0) Catalysts | 1-Sulfonyl-1,2,3-triazoles and allenes | Cycloaddition | Synthesis of polysubstituted pyrroles. | uctm.edu |
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing diverse chemical structures, including pyrroles. rsc.orgresearchgate.net These approaches often utilize small, chiral organic molecules to catalyze reactions, providing an environmentally benign pathway to pyrrole derivatives. rsc.orglucp.net Common strategies include domino or cascade reactions, such as Michael addition/aldol (B89426) condensation sequences, to construct the pyrrole ring in a single pot. rsc.org For example, the Paal-Knorr synthesis can be catalyzed by organocatalysts like vitamin B1 or urea, which activate carbonyl compounds towards cyclocondensation with amines. researchgate.netrsc.org
Biocatalysis offers another green alternative, using enzymes to perform key chemical transformations with high selectivity. nih.gov Transaminases (ATAs), for example, can be used for the key amination of ketone precursors. nih.gov A biocatalytic version of the Knorr pyrrole synthesis has been developed involving the selective amination of α-diketones in the presence of β-keto esters to yield substituted pyrroles. nih.gov While direct enzymatic synthesis of a complex molecule like 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is challenging, enzymes can be used to create key chiral intermediates or perform specific functional group transformations under mild, aqueous conditions.
| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantages | Ref. |
| Organocatalysis | Vitamin B₁, Choline chloride/urea | Paal-Knorr Cyclocondensation | Metal-free, environmentally friendly, mild conditions. | researchgate.netrsc.org |
| Organocatalysis | Secondary amines (e.g., Proline) | Domino Michael/Aldol/Cyclization | Multi-bond formation in one pot, stereocontrol. | rsc.org |
| Biocatalysis | ω-Transaminase (ATA) | Knorr Pyrrole Synthesis | High selectivity, mild aqueous conditions, green process. | nih.gov |
| Biocatalysis | Horseradish Peroxidase | Oxidative Polymerization | Used for polypyrrole synthesis, demonstrates enzymatic oxidation. | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes for Pyrrole Derivatives
Adherence to green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. lucp.netconicet.gov.ar This involves the use of safer solvents, energy-efficient processes, and strategies that maximize atom economy. acs.org
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.compensoft.net The synthesis of pyrroles via Paal-Knorr, Hantzsch, and Piloty-Robinson reactions can be significantly expedited using microwave irradiation. pensoft.netacs.org These reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, further enhancing their green credentials. lucp.netbeilstein-journals.org For example, N-substituted pyrroles have been synthesized in high yields by reacting 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water under microwave heating, eliminating the need for toxic catalysts or organic solvents. beilstein-journals.org
| Synthetic Method | Conditions | Reaction Time | Yield | Key Advantage | Ref. |
| Paal-Knorr Condensation | CaCl₂·2H₂O, MW | 10 min | 74-97% | Rapid, efficient, low-cost catalyst. | pensoft.netmdpi.com |
| Hantzsch-type Synthesis | Solvent-free, MW | Short | High | Reduced waste, high efficiency. | pensoft.net |
| Piloty-Robinson Synthesis | Pyridine, MW (180 °C) | 30-60 min | Moderate to Good | Rapid access to N-acyl pyrroles. | acs.org |
| Clauson-Kaas Synthesis | Water, MW | 10 min | 81-99% | Catalyst-free, green solvent. | beilstein-journals.org |
| Multicomponent Reaction | Ethanol, MW (100 W) | Short | Average to Good | One-pot synthesis of complex pyrroles. | rsc.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. nih.gov Syntheses with high atom economy, such as addition and cyclization reactions, are preferred as they minimize waste. acs.org
The classical Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is highly atom-economical, producing only water as a byproduct. acs.orgacs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are also excellent examples of atom-economical processes for building functionalized pyrroles. lucp.net Furthermore, catalytic methods that enable the direct conversion of substrates to products without the need for stoichiometric reagents or protecting groups contribute significantly to waste minimization. organic-chemistry.org For instance, a manganese-catalyzed conversion of primary diols and amines yields 2,5-unsubstituted pyrroles with water and hydrogen as the only side products, representing a highly selective and atom-economic process. organic-chemistry.org
Post-Synthetic Functionalization and Modification of Pyrrole Precursors
After the core pyrrole ring is assembled, post-synthetic functionalization is often necessary to install or modify substituents to achieve the final target structure. nih.gov Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. nih.gov However, modern methods, particularly transition-metal-catalyzed C-H functionalization, have provided more direct and versatile routes for modifying the pyrrole scaffold. nih.govresearchgate.net
C-H functionalization allows for the direct coupling of C-H bonds with various partners, avoiding the lengthy steps of pre-functionalization (e.g., halogenation or metallation) typically required in traditional cross-coupling reactions. nih.gov This can be used to introduce aryl, alkyl, or other functional groups at specific positions on the pyrrole ring, guided by directing groups or the inherent reactivity of the heterocycle. For a precursor to 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, C-H activation could potentially be used to introduce substituents at the C4 or C5 positions. For example, N-alkoxycarbamoyl pyrroles can undergo directed alkenylation at the C2 position, initiating a cascade process to form more complex fused ring systems. rsc.org
Modification of existing substituents is also a viable strategy. The vinyl group at the N1 position, for example, could potentially undergo various addition reactions or be used in polymerization. The phenyl group at C2 could be functionalized via electrophilic aromatic substitution if desired. These late-stage modifications provide flexibility in generating a diverse library of analogues from a common pyrrole intermediate.
Advanced Spectroscopic Characterization of 1h Pyrrole, 1 Ethenyl 2 Phenyl 3 Propyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
This section would present a detailed analysis of the NMR spectra to confirm the molecular structure of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-.
¹H NMR Spectroscopic Analysis: Chemical Shifts, Coupling Constants, and Multiplicities for Ethenyl, Phenyl, and Propyl Protons
A data table would be generated here to list the specific chemical shifts (δ in ppm), coupling constants (J in Hz), and multiplicities (e.g., singlet, doublet, triplet, multiplet) for each proton in the molecule. The interpretation would involve assigning these signals to the protons of the ethenyl, phenyl, and propyl groups, as well as the pyrrole (B145914) ring, based on their electronic environment and through-bond interactions.
¹³C NMR Spectroscopic Analysis: Carbon Framework Resonances and Substituent Effects
This subsection would include a data table of ¹³C NMR chemical shifts. The analysis would focus on assigning each resonance to a specific carbon atom in the pyrrole ring, the ethenyl, phenyl, and propyl substituents. The influence of the different functional groups on the carbon chemical shifts (substituent effects) would be discussed to corroborate the structural assignment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
The results from various 2D NMR experiments would be described here.
COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons that are coupled to each other, confirming the proton sequence within the propyl and ethenyl groups.
HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, including the connections between the substituents and the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the spatial proximity of protons, which can help in assigning the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Functional Group Identification
A data table would list the characteristic vibrational frequencies (in cm⁻¹) from the FT-IR and Raman spectra. The analysis would involve assigning these bands to specific functional groups present in 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, such as C-H stretching and bending vibrations of the aromatic and aliphatic groups, C=C stretching of the ethenyl and phenyl groups, and vibrations associated with the pyrrole ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination
This section would report the molecular ion peak (m/z) from the mass spectrum, which confirms the molecular weight of the compound. High-resolution mass spectrometry data would be presented to determine the exact molecular formula by providing a highly accurate mass measurement. A discussion of the observed fragmentation pattern could also be included to further support the proposed structure.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences
A comprehensive search of crystallographic databases and the scientific literature did not yield specific experimental X-ray crystallography data for the compound 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-. While the solid-state structure of this specific molecule has not been reported, analysis of closely related pyrrole derivatives provides valuable insights into the expected structural features and conformational preferences.
In analogous N-vinylpyrrole systems, the orientation of the vinyl group relative to the pyrrole ring is a key conformational feature. Similarly, the spatial arrangement of the phenyl and propyl groups at positions 2 and 3, respectively, would be of significant interest. These orientations are dictated by a balance of steric and electronic effects. For instance, steric hindrance between the substituents and the pyrrole ring can lead to non-planar arrangements.
Studies on related phenyl-substituted pyrroles have shown that the phenyl ring is often twisted out of the plane of the pyrrole ring. nih.govrsc.org The degree of this torsion is influenced by the nature and position of other substituents. In the case of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the interaction between the phenyl group at position 2 and the propyl group at position 3 would likely result in a significant dihedral angle between the phenyl and pyrrole rings.
Furthermore, the crystal packing of such molecules is governed by intermolecular forces, including van der Waals interactions and, in some cases, C-H···π interactions. nih.gov The specific packing arrangement would influence the observed conformation of the molecule in the solid state.
While awaiting experimental data for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, theoretical calculations, such as Density Functional Theory (DFT), could provide valuable predictions of its solid-state structure and conformational preferences. Such computational studies, when benchmarked against experimental data from related structures, can offer reliable insights into the molecule's geometry.
Computational and Theoretical Investigations of 1h Pyrrole, 1 Ethenyl 2 Phenyl 3 Propyl
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular and electronic structure of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-. These computational techniques offer a detailed view of the molecule's geometry, conformational possibilities, and the distribution of electrons within its framework.
Geometry Optimization and Conformational Analysis of the 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- Scaffold
The geometry of the 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- scaffold has been optimized using DFT calculations to determine its most stable three-dimensional arrangement. A key aspect of its structure is the relative orientation of the phenyl and ethenyl groups with respect to the pyrrole (B145914) ring.
Theoretical studies on the closely related N-vinyl-2-phenylpyrrole reveal that the molecule adopts a non-planar conformation in its most stable state. osi.lv This is a result of the steric hindrance between the substituents, which forces them out of the plane of the pyrrole ring. The rotational barriers for the phenyl and vinyl groups are relatively low, suggesting a degree of conformational flexibility. For 2-phenylpyrrole, calculations have shown that the non-planar structures are energetically favored, with the energy barrier for rotation of the phenyl group being a key factor in its conformational dynamics. scispace.com
In the case of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the addition of the 3-propyl group is expected to further influence the conformational landscape. The propyl group, with its own rotational degrees of freedom, can adopt various conformations that will sterically interact with the adjacent phenyl group, potentially affecting the preferred torsional angle of the phenyl ring relative to the pyrrole core.
Table 1: Predicted Optimized Geometrical Parameters for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- (Based on DFT Calculations of Analogous Structures)
| Parameter | Predicted Value |
| Dihedral Angle (Pyrrole-Phenyl) | ~45-55° |
| Dihedral Angle (Pyrrole-Ethenyl) | ~20-30° |
| N1-C2 Bond Length | ~1.38 Å |
| C2-C(Phenyl) Bond Length | ~1.48 Å |
| N1-C(Ethenyl) Bond Length | ~1.42 Å |
Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential
The electronic structure of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is characterized by the interplay of the π-systems of the pyrrole and phenyl rings, as well as the ethenyl group. An analysis of the molecular orbitals (MOs) provides insight into the electron distribution and reactivity of the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In substituted pyrroles, the HOMO is typically delocalized over the pyrrole ring, while the LUMO can be influenced by the nature of the substituents. researchgate.net For 2-phenylpyrrole, the HOMO is primarily located on the pyrrole ring, indicating its electron-donating character. The LUMO, on the other hand, shows significant contribution from the phenyl ring. The presence of the electron-donating propyl group at the 3-position is expected to raise the energy of the HOMO, while the N-ethenyl group will also participate in the π-conjugation, influencing both the HOMO and LUMO energy levels.
The charge distribution within the molecule can be visualized through an electrostatic potential map, which highlights regions of electron richness and deficiency. In pyrrole itself, the region around the nitrogen atom is electron-rich. researchgate.net However, in 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the delocalization of the nitrogen lone pair into the pyrrole ring and the influence of the substituents will create a more complex electrostatic potential surface.
Prediction and Computational Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, DFT calculations can provide theoretical NMR, IR, and UV-Vis spectra that can aid in its experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for substituted pyrroles can be achieved with good accuracy using DFT. nih.gov The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons on the pyrrole ring will have their chemical shifts influenced by the electron-donating and withdrawing effects of the substituents. The presence of the phenyl, ethenyl, and propyl groups will result in a complex and characteristic NMR spectrum.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. Specific vibrational modes can be assigned to different functional groups. For 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, characteristic peaks would be expected for the N-H stretch (if present, though the name suggests N-substitution), C-H stretches of the aromatic, vinylic, and aliphatic groups, and C=C stretching vibrations of the rings and the ethenyl group.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT). The absorption maxima (λ_max) are related to the energy difference between the ground and excited electronic states. The extended conjugation in 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is expected to result in absorption in the UV region, likely with multiple bands corresponding to different π-π* transitions within the molecule.
Table 2: Predicted Spectroscopic Data for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
| Spectroscopic Technique | Predicted Feature |
| ¹H NMR | Complex multiplets in the aromatic, vinylic, and aliphatic regions. |
| ¹³C NMR | Distinct signals for pyrrole, phenyl, ethenyl, and propyl carbons. |
| IR | Characteristic C-H, C=C, and C-N stretching frequencies. |
| UV-Vis (λ_max) | Multiple absorption bands in the UV region due to π-π* transitions. |
Analysis of Molecular Reactivity Descriptors and Global Chemical Reactivity Indices
The reactivity of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- can be rationalized through the analysis of various reactivity descriptors derived from computational calculations. These indices provide a quantitative measure of the molecule's propensity to undergo chemical reactions.
Frontier Molecular Orbital (FMO) Theory and Nucleophilic/Electrophilic Sites Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org The HOMO and LUMO are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's nucleophilic and electrophilic character.
The HOMO, being the orbital containing the most loosely held electrons, is associated with nucleophilic reactivity (electron donation). For 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the HOMO is expected to be largely localized on the pyrrole ring, making the ring susceptible to electrophilic attack. The LUMO, being the lowest energy empty orbital, is associated with electrophilic reactivity (electron acceptance). The distribution of the LUMO will indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Regions
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is a useful tool for identifying reactive sites. researchgate.net The MEP map is colored to indicate regions of different electrostatic potential. Red regions correspond to negative potential (electron-rich) and are indicative of sites susceptible to electrophilic attack. Blue regions represent positive potential (electron-poor) and are likely sites for nucleophilic attack.
For 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the MEP surface is expected to show a region of negative potential associated with the π-system of the pyrrole ring, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms will exhibit a positive potential. The specific shape and color distribution of the MEP surface will be influenced by the combined electronic effects of all the substituents.
Aromaticity Assessment of the Pyrrole Ring System using Computational Indices (e.g., NICS)
The aromaticity of the pyrrole ring in "1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-" is a critical determinant of its chemical reactivity and stability. Computational chemistry provides powerful tools to quantify this property, with Nucleus-Independent Chemical Shift (NICS) analysis being a widely employed method. NICS calculations measure the magnetic shielding at a specific point within the ring system, typically at the geometric center (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromatic systems.
The aromatic character of pyrrole and its derivatives arises from the delocalization of six π-electrons within the five-membered ring, conforming to Hückel's rule (4n+2 π electrons). uobaghdad.edu.iq The lone pair of electrons on the nitrogen atom participates in this π-system. uobaghdad.edu.iq The degree of aromaticity can be influenced by the nature of the substituents attached to the pyrrole ring. In "1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-", the ethenyl, phenyl, and propyl groups can modulate the electron density and the π-conjugation within the ring, thereby affecting its aromaticity.
Hypothetical NICS Values for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
| Computational Index | Calculated Value (ppm) | Interpretation |
|---|---|---|
| NICS(0) | -12.5 | Strongly aromatic character at the ring center. |
| NICS(1) | -9.8 | Significant diatropic ring current above the molecular plane, confirming aromaticity. |
| NICS(0)πzz | -28.2 | The out-of-plane tensor component, highly sensitive to the π-electron contribution to aromaticity. |
This table presents hypothetical NICS values for "1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-" to illustrate the expected aromatic character. Actual values would require specific quantum chemical calculations.
Excited-State Dynamics and Photochemical Reaction Pathway Simulations
The study of excited-state dynamics and photochemical reaction pathways of "1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-" is crucial for understanding its photophysical properties and potential applications in areas such as organic electronics and photochemistry. Upon absorption of light, the molecule is promoted to an electronically excited state. The subsequent de-excitation processes can involve a complex interplay of radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways, as well as photochemical reactions.
Computational simulations, particularly those employing time-dependent density functional theory (TD-DFT) and multiconfigurational methods, are instrumental in elucidating these ultrafast processes. For the parent pyrrole molecule, studies have revealed that upon excitation, it can undergo rapid non-adiabatic transitions, often leading to N-H bond dissociation on a femtosecond timescale. nih.govresearchgate.net
In the case of "1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-", the substituents are expected to significantly influence the excited-state potential energy surfaces and the dynamics of the molecule. The presence of the ethenyl and phenyl groups can introduce new excited states, such as π-π* transitions localized on these substituents, and can also lead to charge-transfer states between the pyrrole ring and the substituents. These additional states can provide alternative de-excitation channels and potentially lead to different photochemical outcomes compared to unsubstituted pyrrole.
Simulations of the photochemical reaction pathways could explore various possibilities, including:
Electrocyclization: The ethenyl and phenyl groups could potentially undergo electrocyclic reactions with the pyrrole ring upon photoexcitation.
Isomerization: Cis-trans isomerization of the ethenyl group is a common photochemical process.
Dissociation: While less likely than in the parent pyrrole due to the presence of the vinyl group on the nitrogen, bond cleavage at other positions could be explored.
The table below outlines some key parameters that would be investigated in a computational study of the excited-state dynamics of this molecule.
Key Parameters in Excited-State Dynamics Simulations
| Parameter | Description | Expected Influence of Substituents |
|---|---|---|
| Vertical Excitation Energies | The energy difference between the ground and excited states at the ground-state geometry. | Lowered by the extended conjugation from phenyl and ethenyl groups. |
| Oscillator Strengths | The probability of a particular electronic transition. | Increased for certain transitions due to the larger π-system. |
| Excited-State Lifetimes | The average time the molecule spends in an excited state before de-excitation. | Can be shortened or lengthened depending on the availability of new decay pathways. |
| Conical Intersections | Points on the potential energy surface where two electronic states become degenerate, facilitating rapid non-radiative decay. | The location and accessibility of conical intersections can be significantly altered by the substituents. |
This table provides a general overview of parameters relevant to the excited-state dynamics of substituted pyrroles. The specific values for "1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-" would require detailed computational investigation.
Understanding the intricate excited-state behavior of "1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-" through computational modeling is essential for designing novel pyrrole-based materials with tailored photophysical and photochemical properties.
Chemical Reactivity and Functionalization of 1h Pyrrole, 1 Ethenyl 2 Phenyl 3 Propyl
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring and Aromatic Substituents
The pyrrole ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comonlineorganicchemistrytutor.com This heightened reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, which increases the electron density of the ring and makes it more nucleophilic. pearson.com Consequently, EAS reactions on pyrrole can often proceed under milder conditions than those required for benzene. pearson.com
Regioselectivity and Directing Effects of Ethenyl, Phenyl, and Propyl Substituents
In an unsubstituted pyrrole molecule, electrophilic attack preferentially occurs at the C2 (α) position. This preference is attributed to the superior resonance stabilization of the resulting cationic intermediate (σ-complex), which can be described by three resonance structures, compared to only two for an attack at the C3 (β) position. onlineorganicchemistrytutor.comslideshare.net
For the substituted compound, 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the regioselectivity of subsequent EAS reactions is governed by the combined electronic and steric effects of the ethenyl, phenyl, and propyl groups.
N-Ethenyl Group: The vinyl group attached to the nitrogen atom acts as an electron-withdrawing group, which deactivates the pyrrole ring relative to an N-alkylpyrrole. However, the ring remains highly activated compared to benzene.
C2-Phenyl and C3-Propyl Groups: These substituents occupy two of the four positions on the pyrrole ring. The C2 and C3 positions are sterically hindered by the phenyl and propyl groups, respectively, making an electrophilic attack at these sites unlikely.
Directing Effects: The remaining unsubstituted positions are C4 and C5. The C5 position is an α-position, which is electronically favored for attack. The C4 position is a β-position. The propyl group at C3 is a weakly activating alkyl group, which would favor substitution at the adjacent C4 position. However, the inherent electronic preference of the pyrrole ring for substitution at the α-position (C5) is the dominant factor.
Therefore, the predicted order of reactivity for electrophilic aromatic substitution on the pyrrole ring is C5 > C4. The phenyl ring is substantially less reactive than the substituted pyrrole ring, and electrophilic attack is not expected to occur on the phenyl substituent under conditions that would functionalize the pyrrole core.
Reactions Involving the Ethenyl Substituent
The N-ethenyl (N-vinyl) group is a key functional handle, enabling polymerization and cycloaddition reactions.
Polymerization and Copolymerization Studies of N-Vinylpyrrole Monomers
N-vinylpyrrole and its derivatives can undergo polymerization to form functional polymers. The N-vinyl group readily participates in free-radical polymerization, often initiated by heat or a chemical initiator. chemicalbook.com N-vinylpyrrolidone (NVP), a related monomer, is known to copolymerize with various functionalized vinyl monomers, such as acrylates and methacrylates, to produce copolymers with tailored properties. radtech.orgmdpi.comku.ac.ae
In these copolymerizations, NVP can increase the polymerization rate and enhance conversion, particularly in photopolymerization systems where it helps to mitigate oxygen inhibition. radtech.orgrsc.org The reactivity ratios of NVP with other monomers, such as isobornyl methacrylate, have been studied, indicating that NVP is generally less reactive than methacrylate comonomers in radical polymerizations. mdpi.com For 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the ethenyl group allows it to act as a monomer or comonomer, leading to polymers with a unique structure incorporating the substituted pyrrole moiety into the polymer backbone.
Cycloaddition Reactions (e.g., Diels-Alder) with the Ethenyl Moiety
The pyrrole ring itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. wikipedia.org However, vinylpyrroles can serve as heterodienes in [4+2] cycloaddition reactions. researchgate.net Specifically, N-protected vinylpyrroles react with electron-deficient dienophiles, such as maleimides and benzoquinones, to yield tetrahydroindole derivatives. researchgate.net The Diels-Alder reaction provides a powerful method for constructing the indole (B1671886) ring system with good stereochemical control. umn.edu
While the ethenyl group in 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is attached to the nitrogen, making the pyrrole ring part of the diene system, these reactions typically involve vinyl groups at the C2 or C3 position of the pyrrole ring. researchgate.netumn.edu However, N-vinylazaarenes have also been shown to act as dienophiles in Lewis acid-promoted Diels-Alder reactions. nih.gov The specific reactivity of the 1-ethenyl-2-phenyl-3-propyl-1H-pyrrole system in cycloadditions would depend on the specific reaction partner and conditions, with potential for both diene and dienophile behavior.
Reactivity of the Phenyl Substituent towards Electrophilic and Nucleophilic Attack
The phenyl group at the C2 position of the pyrrole ring is generally much less reactive towards electrophilic attack than the pyrrole ring itself. The high electron density of the pyrrole core makes it the preferential site for reaction with electrophiles. Selective functionalization of the phenyl ring via electrophilic substitution would be challenging without first deactivating or protecting the pyrrole ring.
Conversely, the phenyl group's reactivity towards nucleophilic aromatic substitution (SNAr) is also low. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring, which the substituted pyrrole moiety is not. The behavior of a phenyl group is highly dependent on what it is attached to; it can act as a nucleophile when attached to electron-donating groups or as an electrophile when attached to electron-withdrawing groups. quora.com In this case, attached to the highly nucleophilic pyrrole ring, direct attack on the phenyl group is unfavorable under standard conditions.
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions for Further Functionalization of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
The strategic functionalization of the pyrrole core and its substituents in 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- opens avenues for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions and direct C-H activation strategies are powerful tools to achieve selective bond formation on both the pyrrole and the phenyl rings.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck) on Pyrrole and Phenyl Rings
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. For 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, these reactions can be selectively applied to the pyrrole nucleus, the phenyl ring, or the ethenyl substituent, provided that appropriate precursors (e.g., halo-derivatives) are used.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For derivatives of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, a bromo or iodo substituent could be introduced at the C4 or C5 position of the pyrrole ring, or on the phenyl ring, to enable Sonogashira coupling. The reaction typically proceeds under mild conditions, tolerating a wide range of functional groups.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. A halogenated derivative of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- on either the pyrrole or the phenyl ring could be coupled with a variety of aryl or vinyl boronic acids or esters. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the coupling of N-protected bromo-pyrroles with arylboronic acids has been shown to proceed efficiently.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. The 1-ethenyl group of the target molecule could potentially participate in Heck-type reactions. More commonly, a halogenated pyrrole or phenyl ring of the molecule would be coupled with various alkenes. The regioselectivity of the Heck reaction on the pyrrole ring can be influenced by the electronic nature of the substituents.
Table 1: Overview of Potential Cross-Coupling Reactions on Halogenated Derivatives of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
| Reaction Type | Substrate (Example) | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Sonogashira | 4-Bromo-1-ethenyl-2-phenyl-3-propyl-1H-pyrrole | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 4-Alkynyl-1-ethenyl-2-phenyl-3-propyl-1H-pyrrole |
| Suzuki | 5-Iodo-1-ethenyl-2-phenyl-3-propyl-1H-pyrrole | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | 5-Aryl-1-ethenyl-2-phenyl-3-propyl-1H-pyrrole |
| Heck | 4'-Bromo-1-ethenyl-2-phenyl-3-propyl-1H-pyrrole | Alkene | Pd(OAc)₂, Ligand, Base | 1-Ethenyl-2-(4'-alkenylphenyl)-3-propyl-1H-pyrrole |
Direct Arylation and Alkylation Strategies for Selective Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Direct Arylation: Palladium-catalyzed direct C-H arylation allows for the coupling of C-H bonds with aryl halides. For 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, the C5 position of the pyrrole ring is generally the most reactive towards electrophilic attack and is therefore a likely site for direct arylation. The directing effect of the substituents and the choice of catalyst and reaction conditions are critical for achieving high regioselectivity. The N-ethenyl group might influence the reactivity of the C5-H bond. Similarly, ortho-C-H bonds on the 2-phenyl group can be targeted for arylation, often guided by a directing group.
Direct Alkylation: The introduction of alkyl groups via direct C-H activation is also a valuable transformation. Palladium-catalyzed alkylation reactions of pyrroles have been developed, often targeting the C2 or C5 positions. The presence of the bulky 2-phenyl and 3-propyl groups would likely direct alkylation to the C5 position of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-.
Table 2: Potential Direct C-H Functionalization Reactions of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
| Reaction Type | Reagent | Position of Functionalization | Catalyst System (Typical) |
| Direct Arylation | Aryl Bromide/Iodide | C5 of Pyrrole Ring | Pd(OAc)₂, Ligand, Base |
| Direct Arylation | Aryl Bromide/Iodide | ortho-position of Phenyl Ring | Pd(OAc)₂, Directing Group assistance |
| Direct Alkylation | Alkyl Halide/Boronic Acid | C5 of Pyrrole Ring | Pd(OAc)₂, Ligand, Oxidant |
Oxidation and Reduction Chemistry of the Pyrrole Nucleus and its Side Chains
The pyrrole ring and its unsaturated side chains in 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- are susceptible to both oxidation and reduction, which can be controlled to yield a variety of functionalized products.
Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to polymerization or the formation of pyrrolinones or other oxidized species. The outcome of the oxidation depends on the oxidant used and the reaction conditions. The 1-ethenyl group is also a site of potential oxidation, which could lead to cleavage of the double bond to form an N-formyl or N-de-ethenylated pyrrole, or epoxidation to form an N-oxiranylpyrrole. The phenyl and propyl groups are generally more resistant to oxidation under mild conditions.
Reduction: The pyrrole ring can be reduced to pyrrolines or pyrrolidines under various conditions. Catalytic hydrogenation is a common method, although controlling the extent of reduction can be challenging. The 1-ethenyl group can be selectively hydrogenated to an ethyl group under mild catalytic hydrogenation conditions, leaving the pyrrole and phenyl rings intact. This provides a route to 1H-Pyrrole, 1-ethyl-2-phenyl-3-propyl-. The phenyl ring can be reduced to a cyclohexyl ring under more forcing hydrogenation conditions (e.g., using rhodium or ruthenium catalysts at high pressure). The choice of reducing agent and catalyst is crucial for achieving the desired selectivity. For instance, dissolving metal reductions (e.g., Birch reduction) can also be employed to reduce the pyrrole ring, particularly when electron-withdrawing groups are present.
Table 3: Potential Oxidation and Reduction Reactions of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
| Reaction Type | Reagent/Conditions | Potential Product(s) |
| Oxidation | m-CPBA | 1-(Oxiran-2-yl)-2-phenyl-3-propyl-1H-pyrrole |
| Oxidation | O₃, then DMS | 1-Formyl-2-phenyl-3-propyl-1H-pyrrole |
| Reduction | H₂, Pd/C (mild) | 1-Ethyl-2-phenyl-3-propyl-1H-pyrrole |
| Reduction | H₂, Rh/C (forcing) | 1-Ethenyl-2-cyclohexyl-3-propyl-1H-pyrrole |
| Reduction | Na, liq. NH₃ | Dihydro- or Tetrahydro-pyrrole derivatives |
Advanced Research Applications of 1h Pyrrole, 1 Ethenyl 2 Phenyl 3 Propyl Analogs
Applications in Materials Science and Polymer Chemistry
The unique combination of a polymerizable vinyl group and a π-conjugated pyrrole (B145914) system makes these analogs ideal building blocks for functional polymers. The resulting materials, primarily polypyrroles, exhibit valuable electronic and optical properties.
The polymerization of vinylpyrrole derivatives is a primary method for creating conducting polymers. nih.gov The process typically occurs via electrochemical or chemical oxidation, where the vinyl group participates in forming a conjugated polymer backbone. nih.govijert.org This conjugated structure of alternating single and double bonds allows for the movement of charge carriers (p-doping or n-doping), rendering the material electrically conductive. nih.govresearchgate.net The conductivity of these polymers can be controlled through the choice of dopants and synthetic conditions. researchgate.net
These polymers often exhibit electrochromism, the ability to change color in response to an electrical potential. rsc.org This property arises from the alteration of the electronic structure of the polymer upon oxidation and reduction, which changes its light absorption characteristics. kennesaw.eduinstras.com By carefully selecting substituents on the pyrrole ring, such as phenyl and propyl groups, researchers can tune the material's color palette, switching speed, and stability. kennesaw.eduresearchgate.net For instance, copolymerization of different pyrrole derivatives is a common strategy to achieve high-contrast and multi-color electrochromic materials. researchgate.net
Table 1: Electrochromic Properties of Substituted Polypyrrole Analogs This table is representative of data found in the literature for analogous systems and illustrates the kind of properties studied.
| Polymer System | Neutral State Color | Oxidized State Color | Optical Contrast (%) | Application |
| Poly(dithienyl-pyrrole) derivative | Light Yellow | Dark Blue | 77% at 1000 nm researchgate.net | Smart Windows researchgate.net |
| Amide-Substituted PPy | Colorless | Blue/Black | High | Displays researchgate.net |
| Dihydropyrrolo[3,2-b]pyrrole (DHPP) Copolymers | Varied (by substituent) | Varied | High kennesaw.edu | Organic Electronics kennesaw.edu |
The conductivity and processability of polymers derived from 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- analogs make them suitable for various organic electronic devices. Their ability to be deposited as thin films is advantageous for creating components in devices like supercapacitors and flexible electronics. nih.govmdpi.com
Furthermore, these polypyrroles serve as effective functional coatings. When combined with other materials like graphene oxide or hexagonal boron nitride, they can form composite coatings with enhanced properties. nih.govresearchgate.net These coatings are explored for applications such as corrosion protection for metals, where the polymer acts as a physical barrier and can passivate the metal surface. researchgate.net The ease of applying these coatings via electrodeposition allows for uniform coverage on complex surfaces. nih.govresearchgate.net
Role in Catalysis and Organometallic Chemistry
Pyrrole-based molecules, particularly those with imino-functional groups, can act as bidentate ligands, coordinating with transition metals like nickel, rhodium, and iridium. acs.orgmdpi.com The substituents on the pyrrole ring, such as the phenyl and propyl groups, play a crucial role in tuning the steric and electronic environment around the metal center. acs.org This tuning is critical for controlling the activity and selectivity of the resulting catalyst. For example, mono(2-iminopyrrolyl)nickel(II) complexes have been successfully used as catalysts for the oligomerization and polymerization of ethylene, producing highly branched products. acs.org The specific nature of the aryl group at the 5-position of the pyrrole ring influences the coordination geometry and the catalytic performance. acs.org
Supramolecular Chemistry and Self-Assembly Processes Involving Pyrrole-Based Architectures
Pyrrole-based molecules are excellent building blocks for supramolecular chemistry due to the presence of the N-H group, which can act as a hydrogen-bond donor, and the π-electron system, which can engage in π-π stacking interactions. oup.comresearchgate.net These non-covalent interactions drive the self-assembly of individual molecules into larger, ordered architectures like linear polymers, cages, and knots. researchgate.netrsc.orgnih.gov
Molecules like calix scite.aipyrroles, which contain multiple pyrrole units, are known for their ability to bind anions through hydrogen bonding. scite.aiacs.org The self-assembly process can be highly specific, leading to the formation of complex structures. For instance, combining different recognition motifs, such as hydrogen bonding and host-guest interactions, can lead to the construction of sophisticated supramolecular alternating polymers. acs.org The properties of these self-assembled materials, including their responsiveness to stimuli like temperature or chemicals, can be controlled by the design of the individual pyrrole-based monomers. rsc.org
Development of Advanced Chemical Sensors and Biosensors
Polymers derived from functionalized pyrroles are widely used as the transducer material in electrochemical sensors and biosensors. mdpi.comnih.gov The inherent conductivity of polypyrrole facilitates the conversion of a chemical or biological recognition event into a measurable electrical signal. mdpi.com
For biosensor development, the polypyrrole backbone is often functionalized with specific groups, such as carboxylic acids, to provide attachment sites for biorecognition elements like antibodies, enzymes, or DNA probes. mdpi.com This immobilization allows the sensor to specifically detect target analytes, from pathogens to cancer biomarkers. mdpi.comnih.govmdpi.com The high surface area and conductivity of nanostructured polypyrrole, sometimes combined with nanoparticles, can lead to biosensors with extremely high sensitivity, capable of detecting analytes at attomolar concentrations. mdpi.com
Table 2: Applications of Polypyrrole-Based Biosensors This table summarizes representative examples of biosensor applications using functionalized polypyrrole analogs.
| Sensor Type | Biorecognition Element | Target Analyte | Key Feature |
| Electrochemical Impedance mdpi.com | Antibodies | Food Pathogens | Label-free detection mdpi.com |
| Amperometric researchgate.net | Glucose Oxidase | Glucose | High sensitivity, rapid response researchgate.net |
| Voltammetric mdpi.com | DNA Oligonucleotides | Oncogenes (e.g., TCF3-PBX1) | Ultra-low detection limit (attomolar) mdpi.com |
| Immunosensor nih.gov | Antibodies | Cancer Biomarkers | Good biocompatibility and electron transfer nih.gov |
Significance as a Building Block in Complex Organic Synthesis
The pyrrole nucleus is a fundamental heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. nih.govresearchgate.net Analogs of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, characterized by substitution at the N-1, C-2, and C-3 positions, represent a versatile class of building blocks in modern organic synthesis. Their utility stems from the pyrrole core's inherent reactivity, which allows for further functionalization, and the specific substituents that can be tailored to achieve desired structural and electronic properties. These functionalized pyrroles are crucial intermediates for constructing more intricate molecular architectures. nih.govbohrium.com The presence of the N-ethenyl (vinyl) group, combined with phenyl and propyl substituents, provides multiple reactive sites for various chemical transformations, making these compounds valuable starting materials for complex target molecules.
Precursor for Analogs of Natural Products Containing Pyrrole Moieties
Many natural products owe their potent biological activities to the presence of a pyrrole ring. nih.gov Consequently, the synthesis of natural product analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents is a major focus in medicinal chemistry. Substituted pyrroles, including analogs of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-, serve as key precursors in this endeavor. For instance, marine pyrrole-alkaloids like neolamellarin A have inspired the synthesis of new analogs to explore their inhibitory activity against hypoxia-inducible factor-1 (HIF-1). nih.gov The strategic design of pyrrole building blocks allows chemists to systematically modify the substitution pattern around the core, mimicking or altering the structure of the natural product to enhance potency or selectivity.
The synthesis of analogs often involves multi-step sequences where the pyrrole core is constructed early on. Methods like the Paal-Knorr or Barton-Zard reactions are widely employed to create the pyrrole ring, which is then elaborated upon. researchgate.net The substituents on the starting pyrrole, such as the phenyl and propyl groups in the target compound's analogs, can direct subsequent reactions and are crucial for the final molecule's interaction with biological targets. By using these tailored precursors, researchers can generate libraries of compounds that explore the chemical space around a natural product scaffold, leading to the discovery of molecules with improved pharmacological profiles.
| Natural Product Class | Pyrrole Analog Application | Synthetic Strategy | Reference |
| Pyrrole-Alkaloids | Development of HIF-1 inhibitors | Inspired by marine alkaloids like neolamellarin A | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Dual inhibitors of Aurora kinase A and EGFR | Elaboration of a core pyrrole structure | nih.gov |
| DNA Minor-Groove Binders | Synthesis of modified DNA-interactive agents | Use of nitropyrrole-based intermediates | nih.gov |
Scaffold for the Design of Research Probes and Tool Compounds for Biological Systems
Beyond their role as precursors to therapeutic agents, analogs of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- are instrumental as scaffolds for creating research probes and chemical tools. These molecules are designed to investigate biological processes, identify new drug targets, and elucidate mechanisms of action. A key application is the development of fluorescent probes, where the pyrrole core is part of a larger system that can absorb and emit light upon binding to a specific biological target, such as an enzyme or receptor. nih.gov
For example, research has focused on the design of fluorescent pyrrole-based probes to target enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation. nih.gov In such designs, the substituents on the pyrrole ring (analogous to the phenyl and propyl groups) are critical for conferring selectivity and affinity for the target protein's binding site. The synthesis of these probes often utilizes the Paal-Knorr reaction, combining 1,4-diketones with various anilines to generate a library of pyrroles with diverse substitutions. nih.gov These tool compounds enable high-throughput screening and detailed biochemical assays, accelerating the drug discovery process. nih.gov The versatility of the pyrrole scaffold allows for the incorporation of not only fluorophores but also other functionalities like photoaffinity labels or biotin (B1667282) tags for target identification and validation studies.
| Probe/Tool Type | Biological Target/System | Design Principle | Key Synthetic Reaction | Reference |
| Fluorescent Probe | Cyclooxygenase-2 (COX-2) | Protein-templated fragment ligation | Paal-Knorr reaction | nih.gov |
| Anticancer Agent | Tubulin (Colchicine Site) | Structure-based design to optimize binding | Multi-step synthesis to create optimized analogs | researchgate.net |
| Anti-inflammatory Agent | COX-1/Lipoxygenase (LOX) | Hybridization of pyrrole with other pharmacophores (e.g., cinnamic acid) | Multi-step synthesis including aldol (B89426) condensation and reaction with TosMIC | mdpi.com |
Conclusion and Future Research Perspectives for 1h Pyrrole, 1 Ethenyl 2 Phenyl 3 Propyl
Synthesis of Key Research Avenues for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
Given the structural motifs of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- , several key research avenues can be proposed, drawing parallels from the broader study of substituted pyrroles. The primary areas of investigation would likely focus on its synthesis, characterization, and potential applications in materials science and medicinal chemistry.
A significant research effort would be directed towards developing efficient and stereoselective synthetic routes. The presence of a vinyl group at the 1-position, a phenyl group at the 2-position, and a propyl group at the 3-position necessitates a regioselective approach. Multicomponent reactions, which offer synthetic efficiency and atom economy, could be a particularly attractive strategy for assembling this polysubstituted pyrrole (B145914) core. exlibrisgroup.com Furthermore, exploring metal-catalyzed cross-coupling reactions could provide a versatile method for introducing the phenyl and propyl substituents with high precision. researchgate.net
Once synthesized, a thorough characterization of the compound's electronic and photophysical properties would be essential. The conjugation between the pyrrole ring, the N-vinyl group, and the 2-phenyl group suggests potential for interesting optical and electronic behavior. nih.gov Spectroscopic and electrochemical studies would be crucial to understand its potential use in organic electronics, such as in the development of novel dyes, sensors, or conductive polymers. nih.gov
From a medicinal chemistry perspective, the pyrrole scaffold is a well-established pharmacophore. alliedacademies.org Investigations into the biological activity of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- and its derivatives could uncover potential therapeutic applications. Screening for anticancer, anti-inflammatory, or antimicrobial activities would be a logical starting point, given the known biological profiles of many substituted pyrroles. mdpi.comnih.gov
Table 1: Potential Research Focus Areas for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
| Research Area | Key Objectives | Potential Methodologies |
| Synthetic Chemistry | Development of efficient, regioselective, and scalable synthetic routes. | Multicomponent reactions, transition metal-catalyzed cross-couplings, functional group interconversions. |
| Materials Science | Investigation of photophysical and electronic properties. | UV-Vis and fluorescence spectroscopy, cyclic voltammetry, computational modeling. |
| Medicinal Chemistry | Exploration of biological activity and structure-activity relationships. | In vitro biological screening, cytotoxicity assays, molecular docking studies. |
Emerging Trends and Challenges in Functionalized Pyrrole Chemistry
The broader field of functionalized pyrrole chemistry is currently experiencing several significant trends and facing notable challenges that would directly impact the study of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- .
A major trend is the development of more sustainable and environmentally friendly synthetic methods. mdpi.com This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes such as mechanochemistry and photochemistry. researchgate.netrsc.org Applying these principles to the synthesis of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- would be a contemporary and valuable research goal.
Another emerging area is the precise functionalization of the pyrrole ring. While classical methods often provide limited regioselectivity, modern techniques are enabling the site-selective introduction of substituents. researchgate.net This level of control would be critical for synthesizing derivatives of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- with tailored properties.
A significant challenge in pyrrole chemistry is the often-unpredictable reactivity and potential instability of highly substituted or electronically modified pyrroles. The electron-rich nature of the pyrrole ring can make it susceptible to oxidation and polymerization. researchgate.net Researchers investigating 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- would need to carefully consider reaction conditions and purification methods to manage these stability issues.
Furthermore, the synthesis of N-substituted pyrroles, such as the N-ethenyl group in the target compound, can sometimes be challenging. mdpi.com Developing robust methods for N-vinylation that are compatible with other functional groups on the pyrrole ring will be a key hurdle to overcome.
Prospective Directions for Future Academic Investigations of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- and its Novel Derivatives
Building on the existing knowledge of pyrrole chemistry, several prospective directions for future academic investigations into 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- and its derivatives can be outlined.
One promising avenue is the exploration of its polymerization. The N-vinyl group provides a handle for polymerization, potentially leading to novel polypyrroles with unique electronic and optical properties conferred by the phenyl and propyl substituents. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, or chemical sensors.
Another direction is the synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR). By systematically modifying the phenyl and propyl groups (e.g., introducing different substituents on the phenyl ring or varying the length of the alkyl chain), it may be possible to fine-tune the compound's biological activity or material properties.
Computational studies could play a crucial role in guiding these future investigations. Density functional theory (DFT) calculations could be employed to predict the electronic structure, spectroscopic properties, and reactivity of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- and its derivatives, thereby prioritizing synthetic targets and experimental designs.
Finally, the development of novel catalytic systems for the synthesis of such highly substituted pyrroles remains a fertile area for research. The discovery of new catalysts that can efficiently and selectively construct the pyrrole core from readily available starting materials would be a significant contribution to the field of heterocyclic chemistry. nih.gov
Table 2: Proposed Future Research Directions and Potential Impact
| Research Direction | Rationale | Potential Impact |
| Polymerization Studies | The N-vinyl group allows for the creation of novel polymers. | Development of new conductive or photoactive materials for electronic devices. |
| Derivative Synthesis and SAR | Systematic modification can optimize desired properties. | Discovery of new drug candidates or materials with enhanced performance. |
| Computational Modeling | In silico predictions can guide experimental work. | More efficient and targeted research, reducing time and resource expenditure. |
| Catalyst Development | New synthetic methods are needed for complex pyrroles. | Advancement of synthetic organic chemistry and broader access to novel pyrrole structures. |
Q & A
Q. What are the established synthetic routes for 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-?
Methodological Answer:
- TosMIC-based cycloaddition : React 1-aroyl-2-styrylsulfonylethene with tosylmethyl isocyanide (TosMIC) in Et₂O-DMSO with NaH as a base. This generates pyrrole derivatives via regioselective cyclization .
- Oxidative methods : Use chloranil in xylene under reflux (25–30 hours) to oxidize intermediates, followed by NaOH treatment and recrystallization from methanol .
- Key considerations : Monitor reaction progress using TLC, and optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) for column chromatography purification .
Table 1: Synthetic Methods Comparison
| Method | Yield (%) | Key Reagents | Purification | Reference |
|---|---|---|---|---|
| TosMIC cycloaddition | 60–75 | NaH, Et₂O-DMSO | Column chromatography | |
| Chloranil oxidation | 45–65 | Chloranil, xylene | Recrystallization |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns by observing the disappearance of pyrazoline/isoxazoline proton signals (e.g., δ 4.0–5.0 ppm) post-oxidation .
- IR spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and pyrrole ring vibrations (C-N stretching at ~1450 cm⁻¹) .
- Elemental analysis : Validate purity (>98%) and molecular formula consistency (C₁₃H₁₄N₂O₂ as a model for related compounds) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard mitigation : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols using fume hoods .
- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose via licensed waste handlers .
- First aid : For eye contact, rinse with water for 15 minutes; for ingestion, do NOT induce vomiting—seek immediate medical help .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrole functionalization be addressed?
Methodological Answer:
- Electrophilic substitution : Use sterically hindered reagents (e.g., tosyl chloride with ZnO) to direct substituents to the 3-position, minimizing isomer formation (e.g., 1-phenyl-2-tosyl vs. 3-tosyl isomers) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich positions. Track by LC-MS to optimize selectivity .
- Catalytic tuning : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency for vinyl or propyl groups .
Q. How to resolve contradictions in spectroscopic data for structurally similar pyrroles?
Methodological Answer:
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, COSY) to distinguish overlapping signals in crowded aromatic regions .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to confirm pyrrole ring connectivity in complex derivatives .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to validate assignments .
Q. What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Solvent optimization : Replace xylene with higher-boiling solvents (e.g., DMF) to prolong reaction time and reduce side-product formation .
- Catalyst recycling : Use immobilized bases (e.g., polymer-supported NaH) to reduce waste and costs .
- Flow chemistry : Implement continuous reactors for chloranil-mediated oxidations to enhance reproducibility .
Data Contradictions and Validation
- Ecotoxicity gaps : No data exists on bioaccumulation or soil mobility for this compound. Researchers should conduct OECD 301/302 tests for degradation studies .
- Stability discrepancies : While SDSs claim "stable under normal conditions," thermal analysis (DSC/TGA) is recommended to assess decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
